molecular formula C8H9Cl2NO2S B1423467 N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride CAS No. 1247765-66-7

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride

Cat. No. B1423467
M. Wt: 254.13 g/mol
InChI Key: QSKGCBCEKKUYPM-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride” is a chemical compound with the CAS Number: 1247765-66-7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride” include a molecular weight of 254.13 .

Scientific Research Applications

Chemical Synthesis and Transformations

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride is involved in various chemical transformations. For instance, chlorosulphonation of certain urea derivatives leads to the formation of substituted sulphonyl chlorides, which can be further processed into hydrazides, hydrazones, and azides. In some cases, these compounds are further used to explore pseudohalogen replacement and nitrene-insertion reactions, although not all attempts in these directions have been successful (Cremlyn & Martin, 1974).

Insecticidal Activity

The compound has been studied for its insecticidal activity. Derivatives of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride have been synthesized and their configurations confirmed by X-ray analysis. Their insecticidal activity against certain pests like American cockroaches and house flies has been evaluated, with specific enantiomers showing significant activity. The conformation of substituents on certain atoms in the compound's structure is believed to play a crucial role in its potential insecticidal effects (Hasan et al., 1996).

Antiviral Properties

The antiviral properties of derivatives of N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride have been explored. For example, derivatives have been synthesized and shown to possess certain antiviral activities, particularly against the tobacco mosaic virus. The synthesis of these compounds involves multiple steps, and their structures are confirmed through various analytical techniques (Chen et al., 2010).

Material Science Applications

In material science, the compound and its derivatives find applications in the synthesis of polymers. For instance, copolymerization involving compounds like 4-Chlorophenyl acrylate, a derivative, is used in the leather industry. The process involves characterizing polymers through spectroscopic techniques and evaluating their thermal properties. The polymers' composition and their reactivity ratios are determined, and these polymers are then utilized in the leather industry for applications like top coat and base coat materials (Thamizharasi et al., 1999).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-11(14(10,12)13)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKGCBCEKKUYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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